![molecular formula C17H11ClF3N3OS B2618961 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide CAS No. 2061249-29-2](/img/structure/B2618961.png)
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide
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Overview
Description
“N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with PhOCOCl, DIPEA, DMAP at 0 °C to room temperature for 3 hours. This is followed by NH4OH, NaIO4, DMF–H2O at 80 °C for 1 hour. The reaction is then carried out in acetonitrile under reflux for 16 hours, and then at 70 °C for 24 hours. The next step involves xantphos, Pd2(dba)3t-BuONa in toluene at 110 °C for 3 hours. Finally, sulfur is added in DMF under microwave heating at 130 °C for 0.5 hours .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and coupling reactions . The chloride is transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethylpyridine group . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications
Inhibition of Bacterial Growth
The compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential for bacterial cell viability and virulence . The compound can attenuate secondary metabolism and thwart bacterial growth .
Antibacterial Activity
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . It also has potential to be used against Escherichia coli, although resistance due to efflux has been noted .
Agrochemical Applications
Trifluoromethylpyridines, a key structural motif in the compound, have found extensive use in the agrochemical industry . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several derivatives of the compound have been granted market approval, and many candidates are currently undergoing clinical trials .
Development of Fluorinated Organic Chemicals
The compound, being a fluorinated organic chemical, contributes to the development of new compounds in the agrochemical, pharmaceutical, and functional materials fields .
Inhibition of Phosphopantetheinyl Transferases
The compound has been found to inhibit phosphopantetheinyl transferases, which are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Safety and Hazards
This compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means that it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of bacterial Sfp-PPTase by N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The molecular and cellular effects of the action of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide include the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival and proliferation .
Action Environment
The action, efficacy, and stability of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide can be influenced by various environmental factors. For instance, the compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additionally, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli .
properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c1-9-4-2-3-5-11(9)15(25)24-16-23-13(8-26-16)14-12(18)6-10(7-22-14)17(19,20)21/h2-8H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVQDKIKYAAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide |
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